molecular formula C9H11I B14000082 Benzene, (2-iodo-1-methylethyl)- CAS No. 1459-01-4

Benzene, (2-iodo-1-methylethyl)-

Cat. No.: B14000082
CAS No.: 1459-01-4
M. Wt: 246.09 g/mol
InChI Key: HIDYPDZZGNFUSP-UHFFFAOYSA-N
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Description

"Benzene, (2-iodo-1-methylethyl)-" is a substituted aromatic compound featuring a benzene ring with a branched alkyl substituent containing an iodine atom. The substituent structure can be represented as CH2-C(CH3)-I, where the iodine is attached to the second carbon of an ethyl chain, and a methyl group branches from the first carbon. This combination of a bulky alkyl group and a heavy halogen introduces unique steric, electronic, and reactivity properties.

The iodine atom’s polarizability and weak electronegativity (compared to F, Cl, or Br) influence the compound’s electronic profile, while the branched alkyl group contributes to steric hindrance.

Properties

CAS No.

1459-01-4

Molecular Formula

C9H11I

Molecular Weight

246.09 g/mol

IUPAC Name

1-iodopropan-2-ylbenzene

InChI

InChI=1S/C9H11I/c1-8(7-10)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3

InChI Key

HIDYPDZZGNFUSP-UHFFFAOYSA-N

Canonical SMILES

CC(CI)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, (2-iodo-1-methylethyl)- typically involves the iodination of isopropylbenzene (cumene). One common method is the electrophilic substitution reaction where iodine is introduced to the benzene ring in the presence of an oxidizing agent like nitric acid or hydrogen peroxide .

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using similar electrophilic substitution reactions. The reaction conditions are optimized to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Benzene, (2-iodo-1-methylethyl)- can undergo various substitution reactions, such as nucleophilic substitution where the iodine atom is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction Reactions: Reduction of the iodine group can lead to the formation of isopropylbenzene.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium cyanide in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products:

    Substitution: Formation of compounds like isopropylbenzene derivatives.

    Oxidation: Formation of isopropylbenzene alcohols or ketones.

    Reduction: Formation of isopropylbenzene.

Scientific Research Applications

Chemistry: Benzene, (2-iodo-1-methylethyl)- is used as an intermediate in organic synthesis, particularly in the preparation of other aromatic compounds.

Biology and Medicine: The compound can be used in the synthesis of pharmaceuticals and biologically active molecules. Its derivatives may exhibit various biological activities.

Industry: In the industrial sector, it is used in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Benzene, (2-iodo-1-methylethyl)- exerts its effects involves electrophilic aromatic substitution reactions. The iodine atom, being a good leaving group, facilitates various substitution reactions, making the compound a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Structural and Physical Properties

Table 1: Physical Properties of Selected Benzene Derivatives
Compound Molecular Weight (g/mol) Boiling Point (K) Substituent Effects
Benzene, (2-iodo-1-methylethyl)- ~246.07 (estimated) ~530 (estimated)* Steric hindrance from branched alkyl; iodine increases polarizability
Benzene, (1-methylethyl)- (Cumene) 120.19 425–433 Branched alkyl reduces symmetry; lower polarity
Benzene, 1-bromo-2-iodo- 282.91 530.2 (NIST data) Halogen substituents increase molecular weight and boiling point
Toluene (Methylbenzene) 92.14 383.8 Methyl group enhances electron density; minimal steric effects

*Estimated based on analogs like 1-bromo-2-iodobenzene .

Key Observations :

  • The iodine atom and branched alkyl group in "Benzene, (2-iodo-1-methylethyl)-" significantly increase molecular weight and boiling point compared to simpler alkylbenzenes like cumene or toluene.
  • Steric effects from the methylethyl group may reduce packing efficiency in the solid state, as seen in methyl-substituted benzene cocrystals with altered donor-acceptor ratios .

Electronic and Reactivity Profiles

Quantum Chemical and QSAR Insights
  • Electron-Withdrawing vs. Donating Effects: The iodine atom exerts a weak electron-withdrawing inductive effect (-I) but can donate electrons via resonance in certain contexts. This contrasts with strongly electron-withdrawing groups (e.g., -NO2) or donating groups (e.g., -NH2) .
  • cSAR(X) Values: While specific data for the iodo-methylethyl group is unavailable, nitro and amino substituents have cSAR(X) values of -0.25 and +0.15, respectively . Iodo groups in similar positions likely exhibit moderate electron withdrawal, influencing charge distribution in the aromatic ring.
Reactivity in Reduction and Substitution
  • Reduction : The iodine substituent may act as a leaving group in reductive conditions. For example, catalytic hydrogenation could remove iodine, yielding a propylbenzene derivative, whereas methyl or ethyl groups remain intact .
  • Substitution Reactions : The bulky methylethyl group may hinder electrophilic substitution at the ortho/para positions, directing reactions to less sterically hindered sites. This contrasts with toluene, where methyl directs electrophiles to para/meta positions .

Aromaticity and Magnetic Properties

  • Aromatic Stability : Benzene derivatives with electron-withdrawing groups (e.g., -I) exhibit reduced aromatic stabilization compared to benzene. However, the iodine’s polarizable electron cloud may partially offset this effect .
  • NICS (Nucleus-Independent Chemical Shielding) : Fluorinated benzenes show decreased aromaticity due to paratropic ring currents . While data for iodo derivatives is lacking, the heavy atom effect of iodine may further distort magnetic shielding, altering NICS values.

Biological Activity

Benzene, (2-iodo-1-methylethyl)-, also referred to as 2-iodo-1-methylethylbenzene, is an organic compound characterized by the presence of an iodine atom and an isopropyl group on a benzene ring. This compound exhibits various biological activities and serves as an important intermediate in organic synthesis, particularly in the pharmaceutical industry.

Chemical Structure:

  • Molecular Formula: C9H11I
  • Molar Mass: Approximately 330.25 g/mol

The compound can undergo several types of chemical reactions:

  • Substitution Reactions: It can participate in nucleophilic substitutions where the iodine atom is replaced by other nucleophiles.
  • Oxidation Reactions: Can be oxidized to form alcohols or ketones.
  • Reduction Reactions: Reduction of the iodine group can yield isopropylbenzene.

The biological activity of Benzene, (2-iodo-1-methylethyl)- primarily stems from its ability to undergo electrophilic aromatic substitution reactions. The iodine atom acts as a good leaving group, facilitating various substitution reactions that are crucial for its reactivity in biological systems.

Antimicrobial Properties

Compounds with halogen substituents, such as iodine, often exhibit antimicrobial properties. Research indicates that halogenated compounds can demonstrate significant antibacterial and antifungal effects, making Benzene, (2-iodo-1-methylethyl)- a candidate for further investigation in this area.

Anticancer Potential

Preliminary studies suggest that halogenated aromatic compounds may possess anticancer properties. The structural characteristics of Benzene, (2-iodo-1-methylethyl)- could contribute to its potential effectiveness against certain cancer cell lines.

Case Studies and Research Findings

  • Metabolomics and Toxicity Studies:
    A study on benzene exposure highlighted the metabolic disturbances caused by benzene and its derivatives. The research revealed that exposure led to oxidative stress and alterations in lipid metabolism, which are critical in understanding the toxicological profile of benzene-related compounds .
    • Findings:
      • Altered glucose levels and changes in white blood cell counts were observed in exposed populations.
      • In animal models, significant weight loss and organ damage were noted following prolonged exposure to benzene.
  • Genomic Damage Assessment:
    Research has shown that benzene metabolites can induce genomic damage primarily through oxidative stress mechanisms. This has implications for understanding the carcinogenic potential of benzene derivatives like Benzene, (2-iodo-1-methylethyl)- .

Comparative Analysis with Similar Compounds

Compound NameUnique FeaturesBiological Activity
Benzene, 1,3,5-tris(1-methylethyl)Lacks iodine; fully saturated with isopropyl groupsLimited biological activity
Benzene, 2-bromo-1,3,5-tris(1-methylethyl)Contains bromine instead of iodinePotential antimicrobial properties
Benzene, 2-chloro-1,3,5-tris(1-methylethyl)Contains chlorine; different reactivity profileVaries based on substitution
Benzene, 2-nitro-1,3,5-tris(1-methylethyl)Contains a nitro group; potential for different biological activityAnticancer studies ongoing

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